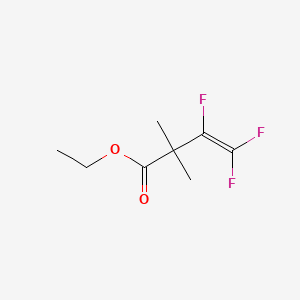
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C8H11F3O2. It is characterized by the presence of trifluoromethyl groups and a butenoate ester, making it a unique compound in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate typically involves the reaction of ethyl trifluoroacetate with other organic reagents under controlled conditions. One common method includes the use of an ethanol solution of sodium ethoxide as a catalyst, facilitating a Claisen condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with similar reactivity but different structural properties.
Ethyl 4,4,4-trifluoroacetoacetate: A compound with a similar trifluoromethyl group but different functional groups, leading to distinct chemical behavior.
Uniqueness
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate is unique due to its specific combination of trifluoromethyl groups and a butenoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
144193-98-6 |
|---|---|
Molekularformel |
C8H11F3O2 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-4-13-7(12)8(2,3)5(9)6(10)11/h4H2,1-3H3 |
InChI-Schlüssel |
CTHOUJQSKWEKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
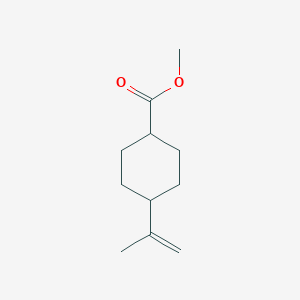


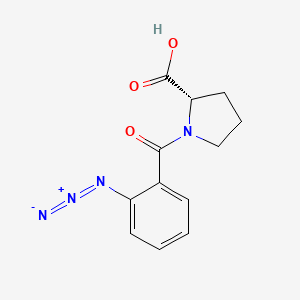
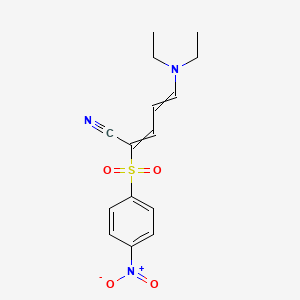
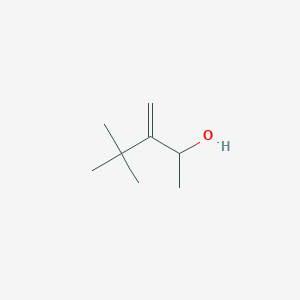
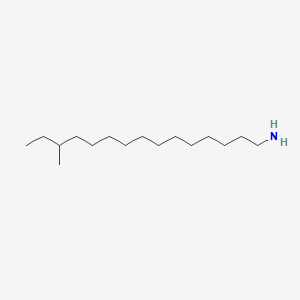
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
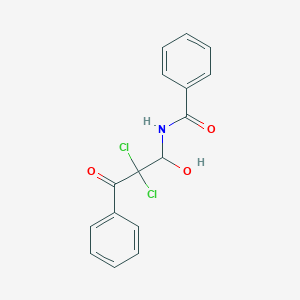
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


